2-Furanol, tetrahydro-2-methyl-
Overview
Description
2-Furanol, tetrahydro-2-methyl- is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol . It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with a methyl group and a hydroxyl group attached to it .
Preparation Methods
The synthesis of 2-Furanol, tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the reduction of 2-furanmethanol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .
Industrial production methods often involve the catalytic hydrogenation of furfural, a derivative of furan, in the presence of a suitable catalyst. This process is carried out in a continuous flow reactor, with the reaction conditions optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
2-Furanol, tetrahydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction of 2-Furanol, tetrahydro-2-methyl- can yield tetrahydrofuran, a valuable solvent in organic synthesis.
Substitution: The hydroxyl group in 2-Furanol, tetrahydro-2-methyl- can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions include 2-furanone, tetrahydrofuran, and various substituted derivatives of 2-Furanol, tetrahydro-2-methyl- .
Scientific Research Applications
2-Furanol, tetrahydro-2-methyl- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: 2-Furanol, tetrahydro-2-methyl- has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Furanol, tetrahydro-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
2-Furanol, tetrahydro-2-methyl- can be compared with other similar compounds, such as tetrahydrofuran, 2-furanmethanol, and 2-methyltetrahydrofuran.
2-Furanmethanol: This compound has a similar structure to 2-Furanol, tetrahydro-2-methyl-, but with a hydroxymethyl group attached to the furan ring.
2-Methyltetrahydrofuran: This compound is a structural isomer of 2-Furanol, tetrahydro-2-methyl-, with the methyl group attached to the tetrahydrofuran ring.
The uniqueness of 2-Furanol, tetrahydro-2-methyl- lies in its combination of a tetrahydrofuran ring with a hydroxyl group and a methyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyloxolan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(6)3-2-4-7-5/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESQMVRIKXRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993994 | |
Record name | 2-Methyloxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7326-46-7 | |
Record name | 2-Furanol, tetrahydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyloxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10993994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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